molecular formula C21H16N4O B12178698 N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B12178698
M. Wt: 340.4 g/mol
InChI Key: DIRXTHJDRDKNHB-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a quinoline core substituted at the 2-position with a pyridin-2-yl group and at the 4-carboxamide position with a 5-methylpyridin-2-yl moiety. The quinoline scaffold is known for its versatility in drug design due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H16N4O/c1-14-9-10-20(23-13-14)25-21(26)16-12-19(18-8-4-5-11-22-18)24-17-7-3-2-6-15(16)17/h2-13H,1H3,(H,23,25,26)

InChI Key

DIRXTHJDRDKNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

Biological Activity

N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core substituted with pyridine and carboxamide functionalities. The presence of the 5-methylpyridine moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

  • C : 19
  • H : 16
  • N : 3
  • O : 1

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor effects of several quinoline derivatives, revealing that certain compounds displayed selective cytotoxicity towards renal cancer cells (A498) and breast cancer cells (MDA-MB-468). The mechanism involved the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Antimycobacterial Activity

Quinoline derivatives have also been explored for their activity against Mycobacterium tuberculosis. In vitro assays indicated that specific derivatives exhibited higher potency than standard treatments like isoniazid. The structure-activity relationship (SAR) analysis highlighted that modifications in the quinoline framework significantly influenced antimycobacterial efficacy .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of quinoline derivatives. Compounds were tested for their ability to inhibit nitric oxide production in macrophage cell lines. Notably, certain derivatives showed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in critical cellular pathways:

  • Inhibition of Kinases : Quinoline-based compounds have been shown to inhibit kinases associated with cancer progression.
  • Modulation of Apoptotic Pathways : These compounds can induce apoptosis by activating caspases and altering mitochondrial membrane potential.
  • Interaction with Receptors : Some derivatives target receptors such as c-Met and VEGF, which are crucial for tumor growth and angiogenesis .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundEfficacyReference
AnticancerN-(5-methylpyridin-2-yl)...Selective against A498 & MDA-MB
AntimycobacterialN-cycloheptylquinoline...Higher activity than isoniazid
Anti-inflammatoryVarious quinoline derivativesSignificant iNOS inhibition

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including N-(5-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide. The compound has shown efficacy against various stages of the Plasmodium parasite, specifically targeting the translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites.

Case Study:
A study published in 2016 demonstrated that derivatives of quinoline-4-carboxamide exhibited moderate potency against Plasmodium falciparum, with optimized compounds achieving low nanomolar activity in vitro and excellent oral efficacy in murine models of malaria. The lead compound from this series was selected for preclinical development due to its favorable pharmacokinetic properties and ability to inhibit multiple life stages of the parasite .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Study:
In a peer-reviewed investigation, derivatives similar to this compound were tested against a panel of Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity at low concentrations.

Table 1: Antimalarial Efficacy of Quinoline Derivatives

Compound NameEC50 (nM)Oral Efficacy (mg/kg)Mechanism of Action
This compound120<1Inhibition of PfEF2
DDD107498<10<1Inhibition of PfEF2
Other Quinoline DerivativesVariesVariesVaries

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • Target Compound : Features two pyridinyl groups (2-pyridinyl and 5-methyl-2-pyridinyl). Pyridine rings contribute to π-π stacking interactions and moderate lipophilicity.
  • N-(Naphthalen-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide (8): Replaces the 5-methylpyridin-2-yl group with a naphthalen-2-yl group. The naphthyl moiety increases hydrophobicity and melting point (261–262°C) due to enhanced intermolecular van der Waals forces .
  • 2-(5-methylfuran-2-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide (Y509-8187): Substitutes one pyridinyl group with a 5-methylfuran-2-yl group.

Aliphatic Amine Derivatives

Compounds such as 5a1–5a4 and 5a5–5b1 () feature dimethylamino, piperazinyl, or morpholinyl groups. These substituents:

  • Increase water solubility via protonation at physiological pH.
  • Exhibit lower melting points (e.g., 168.9–189.4°C) compared to aromatic analogs due to reduced crystallinity .

Physicochemical Properties

Compound Name Substituents (R1, R2) Melting Point (°C) HPLC Purity (%) Yield (%)
Target Compound 2-pyridinyl, 5-methyl-2-pyridinyl Not reported Not reported Not reported
8 () 2-pyridinyl, naphthalen-2-yl 261–262 Not reported 23.9
5a1 () Dimethylaminopropyl, phenyl 182.3–184.2 99.4 64
Y509-8187 () 5-methylfuran-2-yl, 4-methylpyridin-2-yl Not reported Not reported Not reported

Key Observations :

  • Aromatic substituents (e.g., naphthyl in 8 ) correlate with higher melting points, suggesting stronger crystalline packing.
  • Aliphatic amines (e.g., 5a1 ) exhibit moderate yields (59–67%) and high purity (>97%), indicating robust synthetic protocols .

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